2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine
Description
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIAQNUHJQMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-81-9 | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol.
Conversion to Amine: The alcohol group is then converted to an amine group through a series of reactions, such as amination or reductive amination, using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, often under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has shown that derivatives of phenylpropan-1-amine exhibit the ability to inhibit biofilm formation and reduce virulence factors in multidrug-resistant bacteria such as Serratia marcescens. This is achieved through the modulation of quorum sensing mechanisms, which are crucial for bacterial communication and pathogenicity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various studies, modifications of phenylpropan-1-amine derivatives have demonstrated significant cytotoxic effects against cancer cell lines while exhibiting low toxicity towards normal cells. The incorporation of tertiary amine structures has been linked to enhanced cytotoxicity against breast cancer cells .
Fluorinated Polymers
Due to its fluorinated nature, 2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine can be utilized in the synthesis of fluorinated polymers. These materials exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. Such properties make them suitable for applications in coatings, adhesives, and electronic materials .
Surface Modification
The compound's ability to alter surface properties makes it useful in modifying surfaces for improved hydrophobicity or oleophobicity. This is particularly relevant in the development of advanced materials for self-cleaning surfaces or protective coatings that resist contamination .
Green Chemistry
The use of fluorinated compounds like this compound in green chemistry processes is gaining attention. Its unique reactivity can facilitate environmentally friendly synthetic pathways that minimize waste and reduce hazardous by-products during chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-amine
- Molecular Formula : C₉H₁₀F₃N (inferred from naming conventions).
- Structural Differences :
- Contains three fluorine atoms (3,3,3-trifluoro) on the propane chain vs. five in the target compound.
- Reduced steric bulk and lower electronegativity.
- Implications :
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
- Molecular Formula : C₁₆H₁₈FN (CAS 1179763-12-2) .
- Structural Differences :
- Fluorine atom at the 3-position and methyl group at the 4-position on the aromatic ring.
- Extended carbon chain (3-phenylpropane backbone) vs. a shorter chain in the target compound.
- Implications :
- Increased hydrophobicity from the larger aromatic system but reduced fluorination.
- Molecular weight (243.32 g/mol) is higher despite fewer fluorine atoms.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
- Molecular Formula : C₁₉H₁₅Cl₃N₂O₂ .
- Structural Differences :
- Trifluoro substitution (2,2,2-trifluoro) vs. pentafluoro.
- Additional substituents: chlorine on the aromatic ring and methoxy group.
- Implications :
- Chlorine and methoxy groups introduce electron-withdrawing and donating effects, altering electronic properties.
- Trimethylamine substitution increases steric hindrance compared to the primary amine in the target compound.
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
- Molecular Formula : C₄H₆F₃N (CAS 113715-22-3) .
- Structural Differences :
- Cyclopropane ring instead of a propane chain.
- Trifluoromethyl group attached to the cyclopropane.
- Implications :
- Rigid cyclopropane structure may enhance metabolic stability.
- Lower molecular weight (141.13 g/mol) and compact geometry reduce steric hindrance.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Fluorination Effects :
- Substituent Influence: Aromatic substituents (e.g., chlorine, methoxy) modulate electronic effects, impacting binding interactions in pharmaceutical contexts .
Biological Activity
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-amine is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is C10H8F5N. The presence of five fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability. These characteristics are crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and reduced virulence in pathogenic bacteria.
- Quorum Sensing Modulation : Research indicates that this compound may interfere with quorum sensing mechanisms in bacteria. By disrupting communication among bacterial populations, it can reduce biofilm formation and virulence factor production.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria. The mechanism involves disruption of biofilm formation in Serratia marcescens, a pathogen known for its multidrug resistance. The compound reduced biofilm formation by approximately 48% at a concentration of 50 µg/mL and restored sensitivity to antibiotics like ofloxacin .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study 1: Biofilm Inhibition in Serratia marcescens
A recent investigation focused on the effects of this compound on biofilm formation by Serratia marcescens. The study utilized scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize biofilm structures before and after treatment with the compound. Results indicated a significant reduction in biofilm density and alterations in the morphology of bacterial colonies .
Case Study 2: Synergistic Effects with Antibiotics
In another study examining the potential for combination therapies against multidrug-resistant bacteria, researchers found that when combined with traditional antibiotics like ofloxacin, this compound enhanced the efficacy of these drugs. This synergistic effect was attributed to the compound's ability to disrupt bacterial communication pathways .
Data Table: Biological Activities
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with acyl chlorides or anhydrides to form stable amides. For example:
-
Reaction with acetyl chloride : Produces N-acetyl-2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine.
Conditions : Base (e.g., Et₃N or NaOH) at 0–25°C in anhydrous dichloromethane .
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Phosphorylation Reactions
The amine reacts with phosphorus-based electrophiles to form phosphoramidates:
-
Reaction with diethyl phosphorochloridate : Yields (2,2,3,3,3-pentafluoro-1-phenylpropyl)phosphoramidic acid diethyl ester.
Conditions : Et₃N in diethyl ether at 20°C for 12 hours .
Yield : ~31% (analogous reaction) .
Alkylation Reactions
Alkylation with alkyl halides produces secondary or tertiary amines:
-
Reaction with methyl iodide : Forms N-methyl-2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine.
Conditions : Polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C .
Schiff Base Formation
The amine condenses with aldehydes or ketones to form imines:
-
Reaction with benzaldehyde : Produces (2,2,3,3,3-pentafluoro-1-phenylpropylidene)benzylamine.
Conditions : Dehydrating agents (e.g., molecular sieves) or acid catalysis in refluxing toluene .
Acid-Base Reactions
The amine forms salts with mineral or organic acids:
-
Reaction with HCl : Generates 2,2,3,3,3-pentafluoro-1-phenylpropan-1-amine hydrochloride.
Applications : Salt formation improves solubility for pharmaceutical or analytical purposes .
Electrophilic Aromatic Substitution
-
Nitration : Requires concentrated HNO₃/H₂SO₄ at elevated temperatures, yielding meta-nitro derivatives .
Fluorine-Specific Reactivity
The pentafluoropropane moiety influences reaction pathways:
-
Nucleophilic substitution : Fluorine atoms are inert under standard conditions but may undergo displacement with strong nucleophiles (e.g., Grignard reagents) at high temperatures.
-
Electrophilic activation : Adjacent fluorines enhance the electrophilicity of the β-carbon, facilitating nucleophilic attacks on the propane chain .
Q & A
Q. Methodological Answer :
- 19F NMR : Look for distinct signals at δ -75 to -85 ppm (CF3 groups) and δ -120 to -130 ppm (CF2 groups). Splitting patterns confirm substitution geometry.
- 1H NMR : A singlet for the NH2 group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) indicate structural integrity .
- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-F stretches) validate functional groups .
Basic: What safety protocols are essential for handling this compound in the lab?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Storage : Keep in amber glass bottles under inert gas (N2/Ar) at –20°C to prevent decomposition .
Advanced: How does the compound’s stability vary under acidic, basic, or thermal conditions?
Q. Methodological Answer :
- Acidic Conditions : Hydrolysis of C-F bonds may occur above pH 2, monitored via 19F NMR.
- Thermal Stability : TGA analysis (heating rate 10°C/min) shows decomposition onset at ~150°C, with mass loss correlating to fluorine release .
Experimental Design : Conduct accelerated stability studies (40–80°C/75% RH) over 4 weeks, tracking impurities via HPLC .
Advanced: What role does this compound play in organofluorine chemistry research?
Methodological Answer :
It serves as a fluorinated building block for:
- Catalysis : Testing as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
- Drug Design : Incorporating fluorine to enhance metabolic stability in bioactive molecules.
- Material Science : Modifying surface properties in fluoropolymer synthesis .
Advanced: What challenges arise in developing HPLC/GC-MS methods for this compound?
Q. Methodological Answer :
- Column Selection : Use polar stationary phases (e.g., Zorbax SB-CN) to resolve fluorine-induced polarity.
- Derivatization : Trimethylsilylation improves volatility for GC-MS.
- Detection : Negative-ion ESI-MS enhances sensitivity for fluorine-rich ions .
Advanced: How to resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity)?
Q. Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent purity, catalyst loading).
- DFT Calculations : Compare theoretical vs. experimental activation energies to identify mechanistic outliers.
- Meta-Analysis : Use systematic reviews to assess bias in published datasets .
Advanced: How does the compound interact with transition metals in catalytic cycles?
Q. Methodological Answer :
- Coordination Studies : X-ray crystallography reveals octahedral geometry when bound to Ru or Pd.
- Kinetic Profiling : Stopped-flow UV-Vis monitors ligand substitution rates (e.g., displacement by PPh3).
- Computational Modeling : DFT (B3LYP/6-31G*) predicts bond dissociation energies for metal-amine complexes .
Advanced: What decomposition pathways are observed under UV irradiation?
Q. Methodological Answer :
- Photolysis Studies : UV-Vis (λ = 254 nm) in acetonitrile generates fluorobenzene and HF, detected via ion chromatography.
- Mechanistic Probes : Radical traps (TEMPO) suppress C-F bond cleavage, confirming radical intermediates.
- Quantum Yield : Calculate using actinometry (ferrioxalate method) .
Advanced: How can computational modeling predict its environmental persistence or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
